molecular formula C8H9NO5S B8286962 methyl 4-(sulfamoyloxy)benzoate

methyl 4-(sulfamoyloxy)benzoate

Cat. No. B8286962
M. Wt: 231.23 g/mol
InChI Key: LPYVSRFVXYNNGX-UHFFFAOYSA-N
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Patent
US05025031

Procedure details

Chlorosulfonylisocyanate (8.8 ml, 0.1 mole) was added to 200 ml toluene. Solid methyl 4-hydroxybenzoate (15.2 g, 0.1 mole) was added to the stirred solution. The mixture was heated at reflux for 1.5 hr then cooled and treated with about 8 ml water and some tetrahydrofuran. Solvents were then removed by evaporation. The residue was triturated with ethyl acetate-isopropyl ether. The insoluble solid was removed by filtration. The filtrate was concentrated and then triturated in isopropyl ether. The solid was collected and weighed 8.6 g. Recrystallization from acetone-isopropyl ether gave a white solid which was dried under vacuum overnight at room temperature to 3.9 g, mp 116°-118° C.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[S:2]([N:5]=C=O)(=[O:4])=[O:3].C1(C)C=CC=CC=1.[OH:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=1.O>O1CCCC1>[CH3:23][O:22][C:20]([C:19]1[CH:24]=[CH:25][C:16]([O:15][S:2](=[O:3])(=[O:4])[NH2:5])=[CH:17][CH:18]=1)=[O:21]

Inputs

Step One
Name
Quantity
8.8 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
Solvents were then removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl acetate-isopropyl ether
CUSTOM
Type
CUSTOM
Details
The insoluble solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
triturated in isopropyl ether
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone-isopropyl ether
CUSTOM
Type
CUSTOM
Details
gave a white solid which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum overnight at room temperature to 3.9 g, mp 116°-118° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=CC=C(C=C1)OS(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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